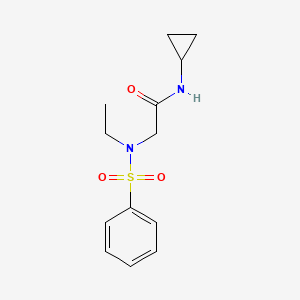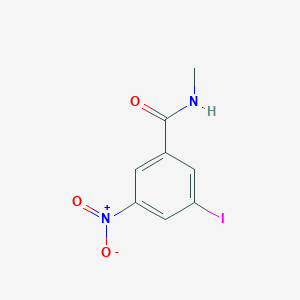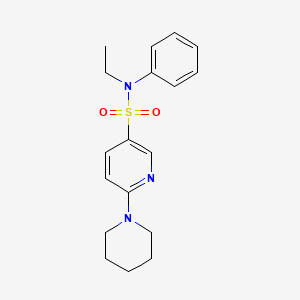![molecular formula C15H14N2O4S B4237628 methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4237628.png)
methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate
Vue d'ensemble
Description
Methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTAA and is a member of the benzoic acid ester family. It has been synthesized using various methods and has been studied for its mechanism of action and physiological effects. In
Applications De Recherche Scientifique
MTAA has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. MTAA has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide. Furthermore, MTAA has been used as a building block for the synthesis of various compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of MTAA is not fully understood. However, it has been suggested that MTAA may act as an inhibitor of enzymes involved in inflammation and cancer. MTAA has also been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
MTAA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis. MTAA has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. Furthermore, MTAA has been shown to scavenge free radicals and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MTAA has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to yield high purity and yield. MTAA has also been shown to exhibit various biological activities, making it a promising compound for drug discovery and medicinal chemistry. However, there are also limitations to using MTAA in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its biological activities. Furthermore, MTAA may exhibit toxicity at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of MTAA. One area of research is the elucidation of its mechanism of action and the identification of its molecular targets. This may lead to the development of more selective and potent inhibitors of enzymes involved in inflammation and cancer. Another area of research is the synthesis of analogs of MTAA with improved biological activities. Furthermore, the use of MTAA as a fluorescent probe for the detection of nitric oxide may have applications in the field of bioimaging. Overall, the study of MTAA has the potential to lead to the development of new drugs and materials with important applications in various fields.
Propriétés
IUPAC Name |
methyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-15(20)11-6-2-3-7-12(11)17-14(19)13(18)16-9-10-5-4-8-22-10/h2-8H,9H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRINLUFSLYAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide](/img/structure/B4237577.png)
![1-{[5-(trifluoromethyl)-2-pyridinyl]amino}-2-propanol](/img/structure/B4237584.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4237591.png)
![1-benzyl-4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4237599.png)

![3,4-diethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237614.png)


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4237636.png)

![N-(2-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-2-furamide](/img/structure/B4237654.png)